molecular formula C20H19N3O2S B361334 3-amino-N~4~-benzyl-5-methyl-N~2~-phenylthiophene-2,4-dicarboxamide CAS No. 372501-78-5

3-amino-N~4~-benzyl-5-methyl-N~2~-phenylthiophene-2,4-dicarboxamide

Cat. No.: B361334
CAS No.: 372501-78-5
M. Wt: 365.5g/mol
InChI Key: CCDHNYLYRQBJED-UHFFFAOYSA-N
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Description

3-amino-N~4~-benzyl-5-methyl-N~2~-phenylthiophene-2,4-dicarboxamide is a complex organic compound with the molecular formula C20H19N3O2S. This compound features a thiophene ring substituted with amino, benzyl, methyl, and phenyl groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N~4~-benzyl-5-methyl-N~2~-phenylthiophene-2,4-dicarboxamide typically involves multi-step organic reactions. One common approach includes:

    Friedel-Crafts Acylation: This step introduces the acyl group onto the thiophene ring.

    Reduction: The acyl group is then reduced to an alkane.

    Nitration and Amination:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, possibly using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-amino-N~4~-benzyl-5-methyl-N~2~-phenylthiophene-2,4-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or hydrocarbons.

Scientific Research Applications

3-amino-N~4~-benzyl-5-methyl-N~2~-phenylthiophene-2,4-dicarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N~4~-benzyl-5-methyl-N~2~-phenylthiophene-2,4-dicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. Detailed studies on its exact mechanism are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N~4~-benzyl-5-methyl-N~2~-phenylthiophene-2,4-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

372501-78-5

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5g/mol

IUPAC Name

3-amino-4-N-benzyl-5-methyl-2-N-phenylthiophene-2,4-dicarboxamide

InChI

InChI=1S/C20H19N3O2S/c1-13-16(19(24)22-12-14-8-4-2-5-9-14)17(21)18(26-13)20(25)23-15-10-6-3-7-11-15/h2-11H,12,21H2,1H3,(H,22,24)(H,23,25)

InChI Key

CCDHNYLYRQBJED-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(S1)C(=O)NC2=CC=CC=C2)N)C(=O)NCC3=CC=CC=C3

Canonical SMILES

CC1=C(C(=C(S1)C(=O)NC2=CC=CC=C2)N)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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